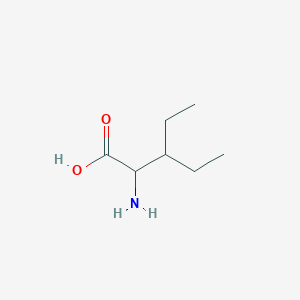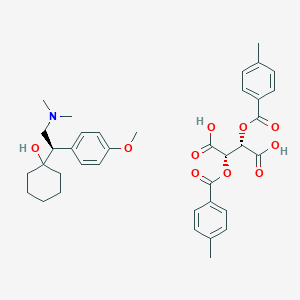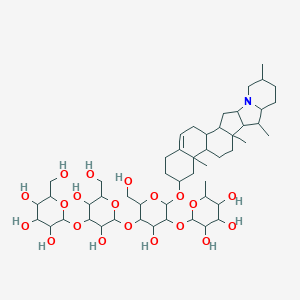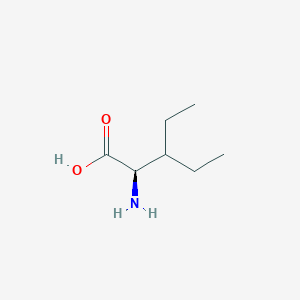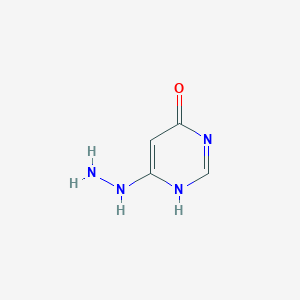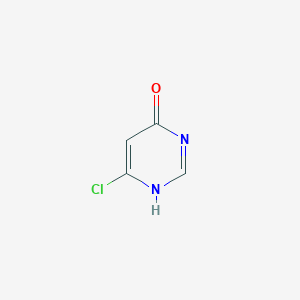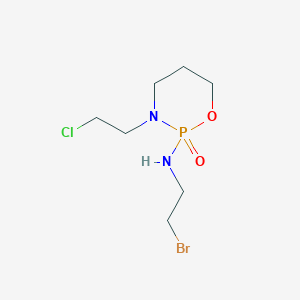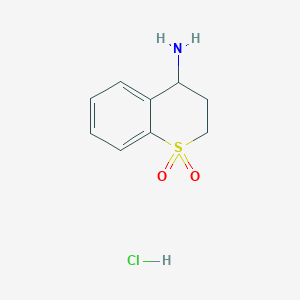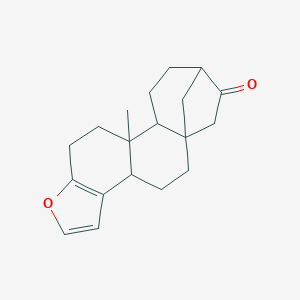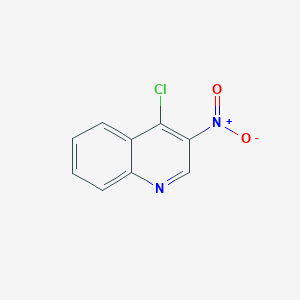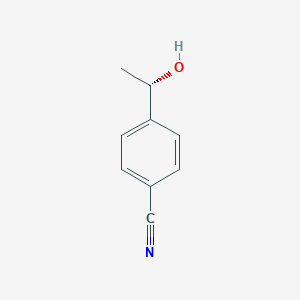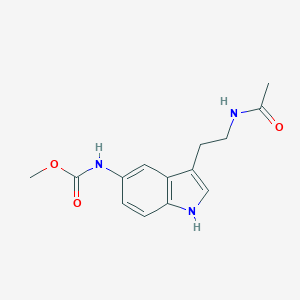
5-Methoxycarbonylamino-N-acetyltryptamine
説明
Tryptamines are a diverse class of compounds with significant biological activity and implications. Within this family, compounds like melatonin and serotonin exhibit a range of functions from neuroregulation to involvement in various physiological processes. Understanding the synthesis, molecular structure, and properties of these compounds can provide insights into the broader characteristics of tryptamines, including "5-Methoxycarbonylamino-N-acetyltryptamine".
Synthesis Analysis
The synthesis of tryptamine derivatives typically involves modifications of the indole ring, which is central to the tryptamine structure. For example, melatonin, a well-known tryptamine derivative, is synthesized from serotonin through the acetylation and methoxylation of its indole ring. These modifications significantly alter the biological activity and physicochemical properties of the resulting compound (Nabavi et al., 2019).
Molecular Structure Analysis
The molecular structure of tryptamines is characterized by an indole ring, which provides a scaffold for various functional groups that can be modified to produce derivatives with diverse biological activities. The presence of specific functional groups, such as methoxy or carboxyl groups, influences the compound's interaction with biological targets and its overall function. The structural diversity within the tryptamine family underpins the wide range of physiological effects observed (Barnes et al., 2009).
Chemical Reactions and Properties
Tryptamines participate in various chemical reactions, reflecting their active role in biological systems. The reactivity of the indole ring, particularly at specific positions, is crucial for the synthesis of tryptamine derivatives. These reactions can include alkylation, acylation, and methylation, which directly affect the chemical properties and biological activity of the compounds (Rosengarten & Friedhoff, 1976).
科学的研究の応用
Psychoactive Effects and Mental Health : Uthaug et al. (2019) found that vaporized synthetic 5-methoxy-N,N-dimethyltryptamine, a related compound, improved affect and non-judgment in volunteers but did not significantly affect mental health or the psychedelic experience (Uthaug et al., 2019).
Potential as Melatonin Receptor Ligands : Research by Ettaoussi et al. (2008) and Leclerc et al. (2011) demonstrated that benzofuranic and naphthalenic derivatives with methoxycarbonylamino substituents, which are structurally similar to 5-Methoxycarbonylamino-N-acetyltryptamine, show potential as selective melatonin receptor ligands (Ettaoussi et al., 2008); (Leclerc et al., 2011).
Glaucoma Treatment : Andrés-Guerrero et al. (2011) and Crooke et al. (2011, 2012) explored the use of 5-Methoxycarbonylamino-N-acetyltryptamine and its analogues in treating ocular hypertension and glaucoma, highlighting its potential in regulating intraocular pressure (Andrés-Guerrero et al., 2011); (Crooke et al., 2011); (Crooke et al., 2012).
Cerebral Organoid Research : Dakić et al. (2017) reported that 5-MeO-DMT, a related compound, causes short-term changes in human cerebral organoids, affecting proteins involved in long-term potentiation and dendritic spine formation (Dakić et al., 2017).
Drug Metabolism and Detection : Brandt et al. (2017) and Caspar et al. (2018) provided insights into the metabolism of tryptamine-derived new psychoactive substances and their detectability in urine, which is relevant for understanding the pharmacokinetics of compounds like 5-Methoxycarbonylamino-N-acetyltryptamine (Brandt et al., 2017); (Caspar et al., 2018).
Radioligand Applications : Molinari et al. (1996) identified 2-[125I]MCA-NAT as a highly selective radioligand for melatonin ML2 receptor sites, providing a valuable tool for studying related diseases and pharmacological effects (Molinari et al., 1996).
Pharmacological and Toxicological Studies : Liu et al. (2016) and Dubocovich et al. (2010) discussed the potential of melatonin receptors MT1 and MT2 as therapeutic targets for a range of disorders, which is relevant considering the action of 5-Methoxycarbonylamino-N-acetyltryptamine on these receptors (Liu et al., 2016); (Dubocovich et al., 2010).
Plant Melatonin Research : Kolar et al. (1997) found melatonin in Chenopodium rubrum plants, exhibiting a daily rhythm similar to animals, which is interesting for understanding the broader biological roles of compounds like 5-Methoxycarbonylamino-N-acetyltryptamine (Kolar et al., 1997).
特性
IUPAC Name |
methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVHKLZCUEJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401560 | |
| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxycarbonylamino-N-acetyltryptamine | |
CAS RN |
190277-13-5 | |
| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



